3-脱氮奈普拉诺霉素 A 盐酸盐

概述

描述

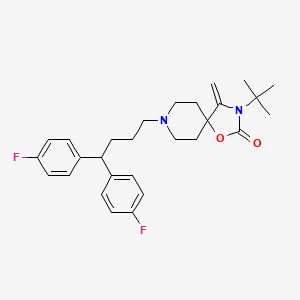

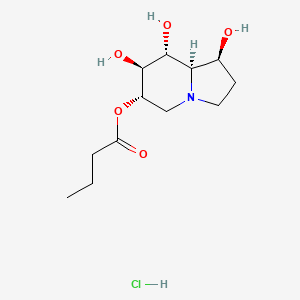

3-Deazaneplanocin A hydrochloride, commonly known as DZNep hydrochloride, is a potent inhibitor of histone methyltransferase EZH2. It is widely recognized for its ability to inhibit the trimethylation of lysine 27 on histone H3 (H3K27me3) and lysine 20 on histone H4 (H4K20me3). This compound has garnered significant attention in the field of epigenetics due to its potential therapeutic applications in cancer treatment .

科学研究应用

盐酸DZNep具有广泛的科学研究应用,包括但不限于:

癌症研究: 它被广泛研究,以评估其重新激活沉默的肿瘤抑制基因和诱导癌细胞凋亡的潜力

表观遗传学: 盐酸DZNep用于研究组蛋白甲基化在基因表达和染色质结构中的作用.

干细胞研究: 已证明它可以增强体细胞重编程为诱导多能干细胞.

病毒学: 盐酸DZNep对正痘病毒表现出抗病毒活性.

作用机制

盐酸DZNep通过抑制EZH2酶发挥作用,该酶负责组蛋白蛋白上赖氨酸残基的三甲基化。 通过抑制EZH2,盐酸DZNep降低了H3K27me3和H4K20me3的水平,从而导致沉默基因的重新激活和癌细胞凋亡的诱导 . 此外,盐酸DZNep抑制S-腺苷同型半胱氨酸水解酶,间接影响细胞内的甲基化过程 .

类似化合物:

Sinefungin: 另一种组蛋白甲基化抑制剂,对H3K27me3具有类似的作用.

腺苷二醛: 对组蛋白甲基化表现出类似的抑制作用.

GSK126: 一种选择性EZH2抑制剂,具有不同的作用机制.

盐酸DZNep的独特性: 盐酸DZNep在其对EZH2和S-腺苷同型半胱氨酸水解酶的双重抑制作用方面是独一无二的,使其成为一种有效的表观遗传修饰剂,在癌症研究和治疗中具有广泛的应用 .

安全和危害

未来方向

生化分析

Biochemical Properties

3-Deazaneplanocin A hydrochloride plays a crucial role in biochemical reactions by inhibiting specific enzymes and proteins. It is a highly potent, competitive inhibitor of S-adenosylhomocysteine hydrolase, which leads to the accumulation of S-adenosylhomocysteine and subsequent inhibition of methyltransferases . Additionally, 3-Deazaneplanocin A hydrochloride inhibits the histone methyltransferase EZH2, a key component of the polycomb repressive complex 2 (PRC2), which is involved in the regulation of gene expression through histone methylation . By inhibiting EZH2, 3-Deazaneplanocin A hydrochloride can reactivate tumor suppressor genes and induce apoptosis in cancer cells .

Cellular Effects

3-Deazaneplanocin A hydrochloride exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis, reduce cell migration, and inhibit cell proliferation . The compound influences cell signaling pathways by depleting EZH2 protein levels, leading to reduced trimethylation of lysine 27 on histone H3 (H3K27me3) . This epigenetic modification results in the reactivation of tumor suppressor genes and alterations in gene expression . Furthermore, 3-Deazaneplanocin A hydrochloride affects cellular metabolism by disrupting the methylation processes essential for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of 3-Deazaneplanocin A hydrochloride involves its interaction with specific biomolecules and enzymes. The compound binds to S-adenosylhomocysteine hydrolase, inhibiting its activity and leading to the accumulation of S-adenosylhomocysteine . This accumulation inhibits methyltransferases, including EZH2, resulting in decreased histone methylation . By inhibiting EZH2, 3-Deazaneplanocin A hydrochloride disrupts the polycomb repressive complex 2 (PRC2) and promotes the reactivation of tumor suppressor genes . These molecular interactions ultimately lead to apoptosis and reduced cell proliferation in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Deazaneplanocin A hydrochloride have been observed to change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months at -20°C . Studies have shown that prolonged exposure to 3-Deazaneplanocin A hydrochloride can lead to sustained inhibition of EZH2 and persistent reactivation of tumor suppressor genes .

Dosage Effects in Animal Models

The effects of 3-Deazaneplanocin A hydrochloride vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to increased apoptosis and reduced tumor growth in cancer models . At high doses, 3-Deazaneplanocin A hydrochloride may also exhibit toxic or adverse effects, including potential damage to normal tissues . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity in animal models .

Metabolic Pathways

3-Deazaneplanocin A hydrochloride is involved in metabolic pathways that regulate methylation processes. By inhibiting S-adenosylhomocysteine hydrolase, the compound disrupts the conversion of S-adenosylhomocysteine to adenosine and homocysteine . This disruption leads to the accumulation of S-adenosylhomocysteine, which inhibits methyltransferases and affects metabolic flux . The compound’s impact on metabolic pathways highlights its potential as a therapeutic agent targeting epigenetic modifications .

Transport and Distribution

Within cells and tissues, 3-Deazaneplanocin A hydrochloride is transported and distributed through specific transporters and binding proteins. The compound’s solubility in water and DMSO facilitates its uptake and distribution within cellular compartments . Studies have shown that 3-Deazaneplanocin A hydrochloride can accumulate in cancer cells, leading to sustained inhibition of EZH2 and persistent reactivation of tumor suppressor genes . The transport and distribution of the compound are critical factors in determining its efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of 3-Deazaneplanocin A hydrochloride plays a significant role in its activity and function. The compound is known to target specific compartments and organelles within cells, including the nucleus . By localizing to the nucleus, 3-Deazaneplanocin A hydrochloride can effectively inhibit EZH2 and disrupt the polycomb repressive complex 2 (PRC2) . This subcellular targeting is essential for the compound’s ability to modulate gene expression and induce apoptosis in cancer cells .

准备方法

合成路线和反应条件: 盐酸DZNep的合成涉及多个步骤,从前体化合物3-脱氮腺嘌呤核苷开始。合成路线通常包括以下步骤:

核心结构的形成: 3-脱氮腺嘌呤核苷的核心结构通过一系列化学反应合成,包括环化和官能团修饰。

工业生产方法: 盐酸DZNep的工业生产遵循类似的合成路线,但经过优化以适应大规模生产。 这包括使用高纯度试剂、精确的反应条件和先进的纯化技术,以确保最终产品符合严格的质量标准 .

化学反应分析

反应类型: 盐酸DZNep主要经历以下类型的反应:

常用试剂和条件:

试剂: 盐酸、各种有机溶剂和高纯度水。

主要形成的产物:

抑制产物: H3K27me3和H4K20me3的含量降低。

水解产物: 3-脱氮腺嘌呤核苷.

相似化合物的比较

Sinefungin: Another inhibitor of histone methylation with similar effects on H3K27me3.

Adenosine Dialdehyde: Exhibits similar inhibitory effects on histone methylation.

GSK126: A selective inhibitor of EZH2 with a different mechanism of action.

Uniqueness of DZNep Hydrochloride: DZNep hydrochloride is unique in its dual inhibition of EZH2 and S-adenosylhomocysteine hydrolase, making it a potent epigenetic modifier with broad applications in cancer research and therapy .

属性

IUPAC Name |

(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H/t8-,10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSKMHKAFPRFTI-FDKLLANESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561687 | |

| Record name | (1S,2R,5R)-5-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120964-45-6 | |

| Record name | (1S,2R,5R)-5-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)

![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)